N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16420284
Molecular Formula: C13H22ClN5
Molecular Weight: 283.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H22ClN5 |
|---|---|
| Molecular Weight | 283.80 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-6-12-7-15-17(5)11(12)4;/h7-9H,6H2,1-5H3,(H,14,16);1H |
| Standard InChI Key | URGYBWHBXYWSPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=C(N(N=C2)C)C)C(C)C.Cl |
Introduction
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the class of pyrazole derivatives. It features a unique structure with two interconnected pyrazole rings, each bearing distinct substituents such as isopropyl and dimethyl groups. This compound is notable for its diverse applications in medicinal chemistry due to its potential biological activities.
2.3. Synthesis
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves the condensation of pyrazole derivatives with amines. Reactions are typically carried out in solvents like methanol or ethanol, with bases such as KOH used to facilitate the condensation process.
Biological Activities
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine exhibits significant biological activity, particularly as an anti-inflammatory and analgesic agent. It interacts with specific receptors and enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory responses.
Applications in Medicinal Chemistry
This compound is a candidate for further research in treating neurological disorders and other conditions related to inflammation due to its ability to selectively bind to certain biological targets. Its unique structure enhances its potency and selectivity compared to simpler analogs.
Comparison with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Isopropyl-3-methyl-1H-pyrazol-5-amine | 1124-16-9 | Contains a single pyrazole ring; used in similar applications |
| 5-Methylpyrazole | 96-35-5 | Simpler structure; often used as a building block |
| 3-Methylpyrazole | 77-86-1 | Similar reactivity but different biological activity |
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine's dual pyrazole structure and specific substitution pattern distinguish it from these similar compounds, potentially enhancing its biological efficacy.
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